9H-9,10-Ethanoacridine

Enzyme Inhibition Biochemical Assays DNA Intercalation

Researchers requiring a structurally rigid negative control for planar acridine-based assays often face challenges with unwanted biological activity. 9H-9,10-Ethanoacridine (CAS 4378-82-9) solves this with its 9,10-ethano bridge, enforcing a non-planar conformation that sterically hinders DNA intercalation. - Weak topoisomerase II inhibition (IC₅₀ = 1.00E+6 nM) ensures a clean background signal in cellular assays. - Computed LogP of 3.5 suggests utility in developing CNS-penetrant molecular probes. - Rigid tetracyclic framework is ideal for crystallography, providing a well-defined shape for co-crystallization and fragment-based screening.

Molecular Formula C15H13N
Molecular Weight 207.27 g/mol
CAS No. 4378-82-9
Cat. No. B14130633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-9,10-Ethanoacridine
CAS4378-82-9
Molecular FormulaC15H13N
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESC1CN2C3=CC=CC=C3C1C4=CC=CC=C42
InChIInChI=1S/C15H13N/c1-3-7-14-12(5-1)11-9-10-16(14)15-8-4-2-6-13(11)15/h1-8,11H,9-10H2
InChIKeyLCUFLMBFUQIMBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Overview of 9H-9,10-Ethanoacridine


9H-9,10-Ethanoacridine (CAS 4378-82-9) is a polycyclic aromatic compound belonging to the acridine family, characterized by a rigid tetracyclic framework (molecular formula C₁₅H₁₃N) [1]. Its structure features a fused ethylene bridge between the 9 and 10 positions of the acridine core, creating a non-planar, conformationally restricted scaffold [1]. This structural feature fundamentally differentiates it from the planar, 9-substituted acridines commonly studied for biological activity. As a member of the acridine class, its derivatives have been historically investigated for DNA intercalation and topoisomerase inhibition, but the specific ethano-bridge confers distinct steric and electronic properties that alter its molecular recognition profile [2].

Conformationally locked scaffold Non-planar, rigid tetracyclic framework for crystallographic and structural biology studies
Negative-control research context Attenuated enzyme inhibition profile supports use as an inert comparator in DNA intercalation assays
Membrane-permeability probe development Reported lipophilicity may support research into passive membrane diffusion and CNS probe design

Why Generic Acridine Analogs Cannot Substitute


Generic substitution of 9H-9,10-Ethanoacridine with other acridine derivatives fails due to the profound impact of its 9,10-ethano bridge on molecular geometry. Unlike planar 9-substituted acridines (e.g., 9-methylacridine, 9-ethylacridine) which can effectively intercalate DNA, the ethano bridge enforces a non-planar, folded conformation that fundamentally alters its capacity for π-π stacking interactions and molecular recognition [1]. This structural divergence translates to a significantly different biochemical and crystallographic behavior profile. For instance, while planar acridines typically exhibit potent topoisomerase II inhibition and DNA intercalation (with IC₅₀ values often in the nanomolar range), the non-planar 9,10-ethanoacridine scaffold is associated with a far weaker enzyme inhibition profile (IC₅₀ = 1.00E+6 nM) [2]. Therefore, using a planar acridine analog would introduce unwanted strong biological activity and altered intermolecular packing, invalidating any study or application predicated on the specific properties of the 9,10-ethano-bridged scaffold.

Geometry
9H-9,10-Ethanoacridine: non-planar, ethano-bridged, folded conformation
Planar 9-substituted acridines (e.g., 9-methylacridine): flat, intercalation-competent geometry may shift molecular recognition and assay response
Enzyme profile
9H-9,10-Ethanoacridine: reported weak inhibition, context-dependent signal
Planar acridine intercalators: potent topoisomerase / enzyme inhibition may introduce confounding bioactivity in negative-control workflows
Crystallography
9H-9,10-Ethanoacridine: conformationally locked, low-disorder scaffold for high-resolution studies
9,10-dihydroacridine analogs: flexible central ring may increase thermal motion artifacts and reduce map quality

Quantitative Evidence of Differential Performance


Attenuated Enzyme Inhibition vs. Planar Intercalators

9H-9,10-Ethanoacridine exhibits a drastically reduced capacity for enzyme inhibition compared to its planar acridine counterparts. In a dihydroorotase inhibition assay, the compound demonstrated an IC₅₀ of 1.00E+6 nM (1 mM), a value that is several orders of magnitude weaker than typical DNA-intercalating 9-anilinoacridines, which often show IC₅₀ values in the low nanomolar range against their primary targets [1]. This is a direct consequence of its non-planar, 9,10-ethano-bridged scaffold, which sterically hinders effective DNA intercalation, a primary mechanism of action for many bioactive acridines .

Enzyme inhibition
Cross-study comparable
IC₅₀ = 1.00×10⁶ nM
~10,000-fold weaker vs. planar acridine intercalators
Supports negative-control and inert-scaffold research context
In vitro dihydroorotase assay; reported at 10 µM in mouse Ehrlich ascites cells
Enzyme Inhibition Biochemical Assays DNA Intercalation

Enhanced Lipophilicity vs. Hydrogenated Acridine Scaffolds

9H-9,10-Ethanoacridine possesses a computed LogP (XLogP3-AA) of 3.5, which is higher than that of its partially saturated analog, 9,10-dihydroacridine [1]. This increased lipophilicity is a consequence of the rigid, fully aromatic, and bridged tetracyclic system. In comparison, 9,10-dihydroacridine, which lacks the ethylene bridge and has a saturated carbon at the 9-position, typically exhibits lower LogP values (e.g., predicted LogP for 9,10-dihydroacridine is approximately 3.1-3.2) due to the reduced aromatic surface area and conformational flexibility .

Lipophilicity
Class-level inference
Computed XLogP3-AA = 3.5
ΔLogP ≈ +0.3–0.4 vs. 9,10-dihydroacridine
Reported higher lipophilicity may support membrane-partitioning research
Computed value; experimental determination recommended for formulation studies
Lipophilicity ADME Prediction Physicochemical Properties

Rigid Non-Planar Scaffold for Crystallographic Studies

The 9,10-ethano bridge in 9H-9,10-Ethanoacridine enforces a rigid, non-planar conformation that is fundamentally different from the more flexible, partially saturated 9,10-dihydroacridine core [1]. While the crystal structures of 9-substituted acridines and their salts have been extensively studied [1], the presence of the ethylene bridge in 9H-9,10-Ethanoacridine creates a unique, conformationally locked tetracyclic system that is well-suited for high-resolution X-ray crystallography experiments [2]. In contrast, 9,10-dihydroacridine and its N-substituted derivatives exhibit conformational flexibility around the central ring, which can lead to disorder or lower resolution in crystallographic studies.

Conformational rigidity
Class-level inference
Conformationally locked
Ethano-bridge enforces rigid, non-planar tetracyclic geometry
May support high-resolution X-ray crystallography and fragment-library design
Qualitative structural comparison vs. flexible 9,10-dihydroacridine scaffold
X-ray Crystallography Molecular Scaffolds Conformational Restriction

Optimized Application Scenarios


Conformationally Rigid Negative Control for DNA Intercalation Assays

Given its exceptionally weak enzyme inhibition (IC₅₀ = 1.00E+6 nM) and non-planar structure that sterically hinders DNA intercalation [1], 9H-9,10-Ethanoacridine is an ideal candidate for use as a negative control in assays designed to study the effects of planar acridine-based DNA intercalators and topoisomerase poisons. Its inclusion alongside potent compounds like m-AMSA or AHMA allows for clear differentiation between sequence-specific, intercalation-driven biological effects and non-specific background activity.

Rigid Scaffold for X-ray Crystallography and Fragment-Based Design

The conformationally locked, rigid tetracyclic framework of 9H-9,10-Ethanoacridine [1] is a significant asset for structural biology. Its rigid nature facilitates the growth of high-quality crystals and provides a well-defined molecular shape for X-ray diffraction studies [2]. This makes it a valuable building block for generating fragment libraries, for use as a heavy-atom derivative, or as a molecular ruler in protein-ligand co-crystallization experiments, where conformational flexibility in the ligand can complicate structural interpretation.

Lipophilic Scaffold for Membrane-Permeable CNS Probes

With a computed LogP of 3.5, 9H-9,10-Ethanoacridine exhibits enhanced lipophilicity compared to its dihydroacridine counterparts (ΔLogP ≈ 0.3-0.4) [1]. This property suggests improved passive diffusion across lipid bilayers, including the blood-brain barrier. Researchers developing molecular probes, fluorescent dyes, or PET tracers for central nervous system (CNS) applications may prioritize this scaffold to optimize brain penetration while maintaining a relatively inert pharmacological profile due to its weak enzyme inhibition [2].

Application
Selection Property
Validation Focus
Negative-control studies for DNA intercalation assays
Non-planar scaffold with attenuated enzyme inhibition
Differentiation from intercalation-driven background signal
X-ray crystallography and fragment-based design
Conformationally locked, rigid tetracyclic framework
Crystal quality and electron-density map resolution
Membrane-permeability probe research
Reported lipophilicity profile
Passive diffusion and CNS-probe partitioning context

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